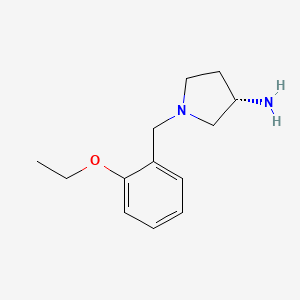![molecular formula C14H9Cl3FN3O2 B15205312 N-[2-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B15205312.png)
N-[2-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-fluorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea is a synthetic organic compound with the molecular formula C14H9Cl3FN3O2 It is known for its unique chemical structure, which includes a pyridyl group, a fluorophenoxy group, and a trichlorovinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea typically involves the following steps:
Formation of the Pyridyl Intermediate: The initial step involves the preparation of the 2-(4-fluorophenoxy)-3-pyridyl intermediate. This can be achieved through a nucleophilic aromatic substitution reaction where 4-fluorophenol reacts with 2-chloro-3-pyridine under basic conditions.
Urea Formation: The intermediate is then reacted with 1,2,2-trichlorovinyl isocyanate to form the desired urea compound. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions.
Industrial Production Methods
Industrial production of N-[2-(4-fluorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale reactors are used to synthesize the pyridyl intermediate and the trichlorovinyl isocyanate.
Continuous Flow Reactors: These reactors are employed to ensure efficient mixing and reaction of the intermediates to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-fluorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the trichlorovinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced compounds with fewer chlorine atoms.
Substitution: Substituted products with new functional groups replacing the fluorophenoxy group.
Applications De Recherche Scientifique
N-[2-(4-fluorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical products due to its unique reactivity and functional groups.
Mécanisme D'action
The mechanism of action of N-[2-(4-fluorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit the activity of certain enzymes by forming covalent bonds with active site residues.
Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication or protein synthesis, leading to cell death or growth inhibition.
Modulate Signaling Pathways: Affect signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(4-chlorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea
- N-[2-(4-bromophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea
- N-[2-(4-methylphenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea
Uniqueness
N-[2-(4-fluorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties
Propriétés
Formule moléculaire |
C14H9Cl3FN3O2 |
|---|---|
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
1-[2-(4-fluorophenoxy)pyridin-3-yl]-3-(1,2,2-trichloroethenyl)urea |
InChI |
InChI=1S/C14H9Cl3FN3O2/c15-11(16)12(17)21-14(22)20-10-2-1-7-19-13(10)23-9-5-3-8(18)4-6-9/h1-7H,(H2,20,21,22) |
Clé InChI |
KYVVTQGZJBWKME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)NC(=O)NC(=C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15205229.png)
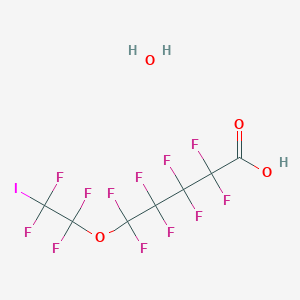

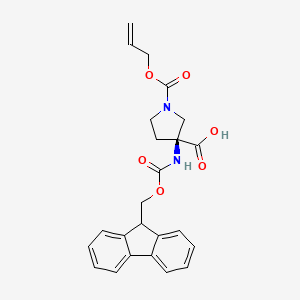
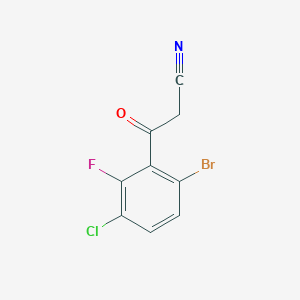
![Pyrrolo[1,2-a]pyrazine-3-methanamine](/img/structure/B15205262.png)

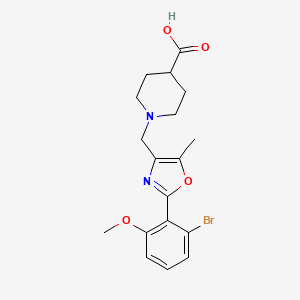
![2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15205290.png)

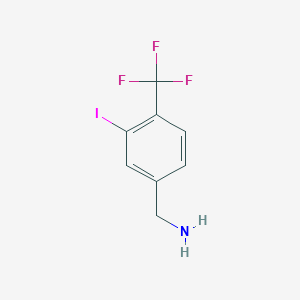

![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15205313.png)
